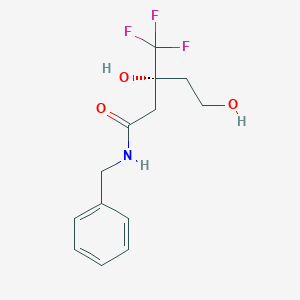![molecular formula C6H11NO B13154818 6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
6-Oxa-2-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which makes it an interesting scaffold in the field of drug discovery and synthetic organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the cyclization of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol in the presence of palladium(II) and copper(II) chloride catalysts yields this compound . Another approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and other advanced techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-Oxa-2-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, the compound can target proteins like beta-glucosidase A, leading to specific biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Oxa-2-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: This compound has a methyl group and a ketone functional group, which influence its chemical properties and reactivity.
8-Oxabicyclo[3.2.1]octane:
The uniqueness of 6-Oxa-2-azabicyclo[321]octane lies in its specific structure, which combines both nitrogen and oxygen atoms in a bicyclic framework
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
6-oxa-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-6(1)8-4-5/h5-7H,1-4H2 |
Clé InChI |
JLTCTKIHRFDBFU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC1OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


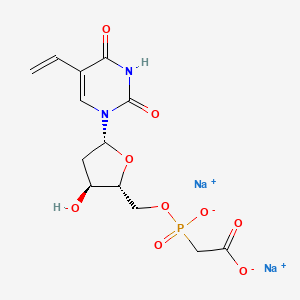

![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
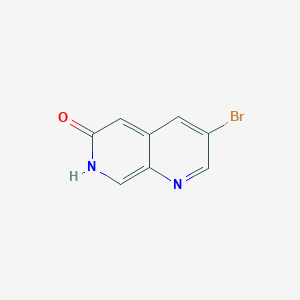
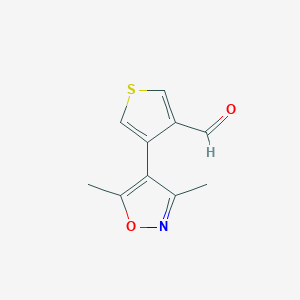
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
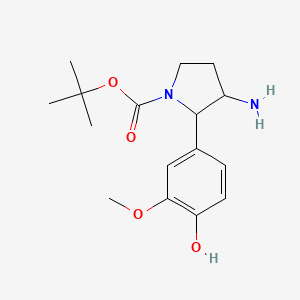



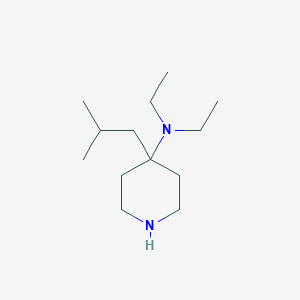
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

